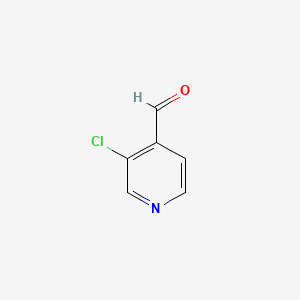

3-Chloroisonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGDKOQPJCOCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376646 | |

| Record name | 3-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72990-37-5 | |

| Record name | 3-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Chloroisonicotinaldehyde

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisonicotinaldehyde, also known as 3-chloro-4-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and multiple reaction sites—the aldehyde, the chloro-substituent, and the pyridine nitrogen—make it an invaluable intermediate for the synthesis of complex molecular architectures. The presence of a chlorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, including lipophilicity and metabolic stability, making chloro-containing heterocycles a major focus in drug discovery.[1][2] This guide provides a comprehensive overview of robust and validated synthetic strategies for obtaining this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the primary manufacturing routes.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of pharmaceutical development, present in numerous FDA-approved drugs. The strategic introduction of a chlorine atom onto this ring system, as seen in this compound, offers medicinal chemists a powerful tool to modulate a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.[3] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of hydrazones and other Schiff bases, enabling rapid library synthesis for lead optimization.

This guide is designed to provide researchers with not only a set of instructions but also a deep understanding of the causality behind the synthetic choices. We will explore two primary, field-proven pathways to the target molecule, grounded in authoritative chemical literature and scalable for both laboratory and pilot-plant applications.

Retrosynthetic Analysis

A logical retrosynthetic approach is key to designing an efficient synthesis. For this compound, the primary disconnections focus on the introduction of the aldehyde functionality, which is the most sensitive and synthetically crucial group.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals two main strategies originating from a common precursor, 3-Chloro-4-methylpyridine :

-

Route A: Side-Chain Oxidation. This involves the selective oxidation of the corresponding primary alcohol, (3-Chloro-4-pyridyl)methanol. This is often preferred for laboratory-scale synthesis due to high selectivity and mild reaction conditions.

-

Route B: Side-Chain Chlorination and Hydrolysis. This pathway involves the radical chlorination of the methyl group followed by hydrolysis. This method is robust and often more cost-effective for large-scale industrial production.[4]

Synthetic Strategy I: Oxidation of (3-Chloro-4-pyridyl)methanol

This elegant two-step approach relies on the controlled oxidation of a primary alcohol. The key challenge lies in preventing over-oxidation to the corresponding carboxylic acid, isonicotinic acid. The choice of oxidant is therefore critical. Manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild, selective heterogeneous oxidant for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation.

Caption: Workflow for the oxidation-based synthesis route.

Detailed Experimental Protocol: Synthesis of (3-Chloro-4-pyridyl)methanol

This protocol is adapted from standard procedures for benzylic bromination and subsequent hydrolysis.

-

Charge the Reactor: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-4-methylpyridine (1 equiv.), N-Bromosuccinimide (NBS, 1.1 equiv.), and carbon tetrachloride (CCl₄) or a suitable non-polar solvent.

-

Initiate Reaction: Add a catalytic amount of benzoyl peroxide (0.02 equiv.).

-

Heating: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up (Bromination): Cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-3-chloropyridine.

-

Hydrolysis: Dissolve the crude bromide in a mixture of acetone and water (e.g., 3:1 v/v). Add sodium bicarbonate (NaHCO₃, 1.5 equiv.) and heat the mixture to reflux for 4-6 hours until TLC indicates complete consumption of the starting bromide.

-

Isolation: Cool the reaction mixture and remove the acetone under reduced pressure. Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield crude (3-Chloro-4-pyridyl)methanol.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure alcohol.

Detailed Experimental Protocol: Oxidation to this compound

-

Charge the Reactor: In a round-bottom flask, dissolve the purified (3-Chloro-4-pyridyl)methanol (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add Oxidant: Add activated manganese dioxide (MnO₂, 5-10 equiv. by weight). The use of a significant excess is crucial as the reaction is heterogeneous and depends on the activity of the MnO₂.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is typically monitored by TLC. The progress can be visualized by the consumption of the alcohol spot and the appearance of the less polar aldehyde spot. Reaction times can vary from a few hours to overnight depending on the substrate and MnO₂ activity.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM.

-

Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ether) or by a short-path silica gel column.[5]

Synthetic Strategy II: Chlorination-Hydrolysis of 3-Chloro-4-methylpyridine

This method is a more direct, albeit harsher, route that is often favored in industrial settings. It bypasses the isolation of the alcohol intermediate by proceeding through a dichlorinated side-chain intermediate.

Caption: Workflow for the chlorination-hydrolysis route.

Detailed Experimental Protocol

This protocol is based on the well-established synthesis of 3-Pyridinecarboxaldehyde and is adapted for the target molecule.[4]

-

Chlorination:

-

Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and a gas inlet tube, charge 3-chloro-4-methylpyridine (1 equiv.).

-

Reaction: Heat the starting material to approximately 135-145°C. Bubble chlorine gas (Cl₂) through the molten liquid at a controlled rate. The reaction is highly exothermic and requires careful temperature management.

-

Monitoring: Monitor the reaction progress by GC, tracking the disappearance of the starting material and the formation of the monochloro- and dichloro-intermediates. The reaction is stopped when the concentration of the desired 3-chloro-4-(dichloromethyl)pyridine is maximized.

-

Completion: Stop the chlorine flow and cool the reaction mixture to obtain the crude chlorination product.

-

-

Hydrolysis:

-

Setup: Transfer the crude chlorination liquid into an autoclave or a high-pressure reactor.

-

Reagents: Add water (approx. 4 parts by mass relative to the chlorinated solution) and a catalyst/acid scavenger such as calcium carbonate (CaCO₃, 1.1 molar equiv. relative to the dichloromethyl intermediate).[4]

-

Reaction: Seal the reactor, purge with nitrogen, and heat the stirred mixture to 110-120°C. The reaction is driven by the buildup of pressure and is typically complete in 8-12 hours.

-

Work-up: Cool the reactor, vent, and filter the mixture to remove calcium salts.

-

Isolation: The filtrate will contain the product. Depending on its solubility, it may be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.

-

Purification: The crude product is typically purified by vacuum distillation or recrystallization to yield high-purity this compound.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired scale, available equipment, and economic targets.

| Parameter | Strategy I: Oxidation | Strategy II: Chlorination/Hydrolysis |

| Scale | Ideal for lab-scale (mg to g) | Well-suited for pilot and industrial scale (kg) |

| Conditions | Mild (room temperature to reflux) | Harsh (high temperatures, corrosive reagents) |

| Reagents | Stoichiometric, potentially expensive oxidants | Inexpensive bulk chemicals (Cl₂, CaCO₃) |

| Selectivity | Generally very high, clean reactions | Can lead to side products (over-chlorination) |

| Equipment | Standard laboratory glassware | Specialized equipment (autoclave, gas handling) |

| Yield | Good to excellent, but multi-step | High overall yield in an optimized process[4] |

| Safety | Handling of NBS, peroxides, and solvents | Handling of chlorine gas, high pressure/temp |

Purification and Characterization

Independent of the synthetic route, the final product must be rigorously purified and characterized to ensure it meets the standards required for drug development.

-

Purification: Flash column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for small-scale purification. For larger scales, vacuum distillation or recrystallization are the methods of choice.

-

Characterization: The identity and purity of this compound (CAS No. 72990-37-5) should be confirmed by a suite of analytical techniques.[5]

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm) and the three aromatic protons on the pyridine ring.

-

¹³C NMR: The aldehyde carbon will appear significantly downfield (~190 ppm).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight (141.56 g/mol ) with the characteristic isotopic pattern for a chlorine-containing compound.

-

Melting Point: The reported melting point can be used as a purity indicator.

-

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs that leverage chlorinated heterocyclic scaffolds. This guide has detailed two robust and distinct synthetic strategies. The oxidation route offers high selectivity and is ideal for laboratory-scale synthesis and rapid analog generation. In contrast, the chlorination-hydrolysis pathway provides a more economical and scalable solution for large-scale manufacturing. By understanding the mechanistic underpinnings, experimental nuances, and comparative advantages of each route, researchers and drug development professionals can confidently select and implement the optimal strategy to meet their specific scientific and commercial objectives.

References

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. - ResearchGate. Available at: [Link]

- US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2... - Google Patents.

-

Sourcing High-Quality 5-Bromo-2-chloroisonicotinaldehyde: A Guide for Chemists. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. - PubMed Central. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. - ResearchGate. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. - PubMed. Available at: [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. - ResearchGate. Available at: [Link]

-

Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-氯-4-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Importance of 3-Chloroisonicotinaldehyde

An In-Depth Technical Guide to 3-Chloroisonicotinaldehyde (CAS No. 72990-37-5) for Advanced Chemical Synthesis

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, details a validated synthesis protocol, explores its versatile applications as a synthetic intermediate, and furnishes detailed experimental workflows for its utilization and analysis. Emphasis is placed on the rationale behind methodological choices, ensuring both scientific rigor and practical applicability for researchers, chemists, and drug development professionals. All procedures are contextualized with authoritative references and essential safety protocols to ensure reliable and safe laboratory execution.

This compound, also known as 3-chloropyridine-4-carbaldehyde, is a substituted pyridine derivative featuring a highly reactive aldehyde group and a strategically positioned chlorine atom. Its CAS Registry Number is 72990-37-5.[1] The pyridine scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs. The incorporation of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable tool in lead optimization.[2][3][4] The aldehyde functionality serves as a versatile chemical handle for a vast array of transformations, including reductive aminations, condensations, and oxidations, enabling the construction of complex molecular architectures. This guide delves into the essential technical knowledge required to effectively utilize this potent synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 72990-37-5 | [1] |

| Molecular Formula | C₆H₄ClNO | PubChem |

| Molecular Weight | 141.56 g/mol | ChemicalBook |

| Appearance | White to yellow or orange solid/powder | [5] |

| Melting Point | 46-50 °C | [5] |

| Boiling Point | 243.4±20.0 °C (Predicted) | [5] |

| Density | 1.332±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | General Chemical Knowledge |

| InChI | InChI=1S/C6H4ClNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | [1] |

| SMILES | O=CC1=CN=C(Cl)C=C1 | General Chemical Knowledge |

Characterization is typically achieved using standard analytical techniques. Proton NMR (¹H-NMR) in CDCl₃ is expected to show distinct signals for the aldehyde proton (~10.0 ppm) and the three aromatic protons on the pyridine ring.[5]

Synthesis and Purification Protocol

The most common and scalable synthesis of this compound involves the oxidation of the corresponding alcohol, 3-chloro-4-(hydroxymethyl)pyridine. A Swern oxidation or a similar mild oxidation protocol is preferred to avoid over-oxidation to the carboxylic acid.

Synthesis Workflow Diagram

Caption: Swern oxidation workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Reference: This protocol is adapted from established Swern oxidation procedures described for similar substrates.[5]

-

Preparation: Set up a three-necked flask equipped with a thermometer, a nitrogen inlet, and two dropping funnels. Charge the flask with oxalyl chloride (1.5 eq) dissolved in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Formation: To one dropping funnel, add dimethyl sulfoxide (DMSO) (2.2 eq) dissolved in anhydrous DCM. Add the DMSO solution dropwise to the stirred oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

-

Expertise & Experience: Controlling the temperature is critical to prevent the decomposition of the Swern reagent. Slow, dropwise addition is paramount.

-

-

Substrate Addition: To the second dropping funnel, add 3-chloro-4-(hydroxymethyl)pyridine (1.0 eq) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30 minutes at -78 °C.

-

Quenching: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. The reaction is exothermic; add slowly to maintain control. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 45 minutes.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.[5]

Applications in Medicinal Chemistry and Drug Development

This compound is a versatile intermediate due to its orthogonal reactive sites. The aldehyde can undergo nucleophilic addition and condensation reactions, while the chloro-substituent is amenable to nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Key Synthetic Transformations

Caption: Versatile synthetic pathways originating from this compound.

This dual reactivity allows for the systematic construction of diverse chemical libraries for high-throughput screening. For instance, the aldehyde can be used to introduce a side chain, followed by a palladium-catalyzed coupling reaction at the chloro position to build molecular complexity. This strategy is central to modern fragment-based and lead optimization campaigns in drug discovery.[6]

Key Experimental Workflows

Protocol for Reductive Amination

This protocol describes a typical procedure for forming a C-N bond, a cornerstone reaction in pharmaceutical synthesis.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion. Progress can be monitored by TLC or LC-MS.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

-

Trustworthiness: NaBH(OAc)₃ is a self-validating choice as it is selective for imines in the presence of aldehydes and is less sensitive to moisture than other hydrides like NaBH₃CN, ensuring a more reproducible reaction outcome.

-

-

Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 4-16 hours), as monitored by an appropriate analytical method.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting amine product by flash column chromatography or preparative HPLC.

Analytical Methodology for Quality Control

Ensuring the purity and identity of this compound is critical. Due to its reactivity, analytical methods must be chosen carefully to avoid on-column degradation.[7] A reverse-phase HPLC method is commonly employed.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the pyridine nitrogen is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm or 280 nm.

-

Sample Preparation: Dissolve a small amount of the material in the mobile phase or a compatible solvent like acetonitrile.

-

Expertise & Experience: Aldehydes can sometimes form hydrates or hemiacetals in protic solvents like methanol or water, potentially leading to multiple peaks. Using acetonitrile for sample preparation and a rapid gradient can mitigate this issue.

-

Safety, Handling, and Storage

Proper handling is essential when working with reactive chemical intermediates.[8][9]

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Standard laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact with the chemical, which may cause irritation.[10] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | May cause respiratory irritation.[10] Inhalation of dust should be minimized. |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. | The compound can be sensitive to air and moisture over time, leading to degradation.[5] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | To mitigate serious eye irritation.[10][11] |

| First Aid (Skin) | Remove contaminated clothing. Wash affected area thoroughly with soap and water. | To address potential skin irritation.[10][11] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | The compound may be toxic if swallowed.[11] |

Conclusion

This compound is a high-value building block for the synthesis of complex heterocyclic molecules. Its dual reactivity, stemming from the aldehyde and chloro functionalities, provides chemists with a flexible platform for molecular design and construction. By following the robust synthesis, reaction, and analytical protocols outlined in this guide, and by adhering to strict safety procedures, researchers can effectively and safely leverage the synthetic potential of this important intermediate to advance programs in drug discovery and development.

References

-

LookChem. Cas 72990-37-5, this compound. [Link]

-

PubChem. 3-Amino-2-chloroisonicotinaldehyde. [Link]

-

Infodyne. Safety Data Sheet. [Link]

-

S. G. G. V. S. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 434-475. [Link]

-

Hamlet, C. G., & Sutton, P. A. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

-

ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. [Link]

-

Welch, C. J. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1949-1963. [Link]

-

MDPI. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

- 1. Cas 72990-37-5,this compound | lookchem [lookchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [m.chemicalbook.com]

- 6. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. media.adeo.com [media.adeo.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 5-bromo-2-chloroisonicotinaldehyde - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 3-Chloroisonicotinaldehyde: Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloroisonicotinaldehyde (CAS No: 72990-37-5), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates its fundamental physicochemical properties, centered on its molecular weight of 141.56 g/mol , and extends to a detailed protocol for its analytical characterization.[1] We delve into the interpretation of its spectroscopic data (MS, IR, NMR), explaining the causality behind the expected spectral features which serve to confirm its structural integrity and purity. Furthermore, this guide discusses the compound's synthetic relevance, its applications in drug discovery, and essential guidelines for its safe handling and storage, providing researchers and drug development professionals with a thorough and practical resource.

Introduction: The Significance of a Halogenated Pyridine Aldehyde

Halogenated heterocycles are cornerstone synthons in the pharmaceutical industry. The strategic incorporation of a chlorine atom onto a pyridine ring, as seen in this compound, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This modification is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[2][3][4] this compound, which combines the reactivity of an aldehyde with the unique electronic properties of a chlorinated pyridine scaffold, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules and potential drug candidates.[5] This guide aims to provide a detailed technical foundation for researchers utilizing this compound, starting with its most fundamental attribute: its molecular weight.

Chemical Identity and Core Properties

The identity and purity of a starting material are paramount for the success of any chemical synthesis or biological assay. The foundational properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [LookChem][1] |

| Synonyms | 3-Chloropyridine-4-carboxaldehyde, 3-Chloro-4-formylpyridine | [LookChem][1] |

| CAS Number | 72990-37-5 | [LookChem][1] |

| Molecular Formula | C₆H₄ClNO | [LookChem][1] |

| Molecular Weight | 141.56 g/mol | [LookChem][1] |

| Appearance | White to yellow crystalline powder | [LookChem][1] |

The molecular weight of 141.56 g/mol is a calculated value based on the atomic masses of its constituent elements and is the theoretical basis for all stoichiometric calculations in reactions involving this compound. Experimental verification of this mass is a critical first step in quality control, as detailed in the characterization section.

Caption: Chemical structure of this compound.

Physicochemical Characteristics

Understanding the physical properties of this compound is essential for its practical application in the laboratory, from designing reaction conditions to selecting appropriate purification methods.

| Property | Value | Notes |

| Melting Point | 58-62 °C | Source: [LookChem][1] |

| Boiling Point | 93 °C at 6 mmHg | Source: [LookChem][1] |

| Density | 1.332 g/cm³ | Source: [LookChem][1] |

| Flash Point | 89.8 °C | Source: [LookChem][1] |

| Solubility | Soluble in Methanol | Source: [LookChem][1] |

| Sensitivity | Air Sensitive | Source: [LookChem][1] |

The defined melting point range suggests the compound is typically obtained in solid form with good purity. Its air sensitivity necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the aldehyde functional group.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and molecular weight of this compound is achieved through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Caption: Workflow for the analytical characterization of this compound.

Mass Spectrometry (MS)

Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most direct technique for confirming the molecular weight of a compound. For this compound, the presence of a chlorine atom is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum.

Expected Data:

-

Molecular Ion (M⁺): A peak at m/z ≈ 141, corresponding to the molecule with the ³⁵Cl isotope (C₆H₄³⁵ClNO).

-

Isotopic Peak (M+2): A peak at m/z ≈ 143, corresponding to the molecule with the ³⁷Cl isotope (C₆H₄³⁷ClNO). The intensity of this peak should be approximately one-third that of the M⁺ peak.

-

Fragmentation: A significant fragment would likely be the loss of the aldehyde proton (H•) or the entire formyl group (•CHO), leading to peaks at m/z 140 and 112/114, respectively.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected Data:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.[6]

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[6] The presence of these, in conjunction with the strong C=O stretch, is strong evidence for an aldehyde.

-

C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic field.

Expected ¹H NMR Data (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet at ~10.0 ppm. This downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons: Three distinct signals in the aromatic region (~7.5-9.0 ppm). Due to the substitution pattern, we would expect a singlet for the proton at position 2, a doublet for the proton at position 5, and a doublet for the proton at position 6, with coupling between the latter two.

Expected ¹³C NMR Data (in CDCl₃):

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of ~190-200 ppm, which is definitive for an aldehyde or ketone.[6]

-

Aromatic Carbons: Six distinct signals in the aromatic region (~120-160 ppm), including two carbons bearing substituents (C-Cl and C-CHO) which will have characteristic chemical shifts.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its two functional sites:

-

The Aldehyde Group: This group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, Knoevenagel) and reductive aminations to form new C-C and C-N bonds.

-

The Chloro-Substituted Pyridine Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This is a powerful method for building molecular diversity.

The presence of chlorine is known to enhance the biological activity and modify the physicochemical properties of molecules, making chloro-containing compounds prevalent in FDA-approved drugs.[3][4] This makes this compound a desirable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.[2][5]

Safety, Handling, and Storage

As a professional in a research environment, adherence to safety protocols is non-negotiable.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Due to its air sensitivity, store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

Conclusion

This compound is a key heterocyclic building block whose utility in chemical synthesis is underpinned by its fundamental properties. Its molecular weight of 141.56 g/mol serves as the starting point for its chemical identity, which is rigorously confirmed through a multi-faceted spectroscopic approach. The strategic combination of an aldehyde and a chloro-pyridine moiety provides chemists with a versatile platform for molecular elaboration, making it a compound of significant interest for professionals in drug discovery and development. Proper handling and characterization, as outlined in this guide, are essential for its successful and safe application in the laboratory.

References

Sources

- 1. Cas 72990-37-5,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. media.adeo.com [media.adeo.com]

- 9. file.bldpharm.com [file.bldpharm.com]

A Technical Guide to 3-Chloropyridine-4-carbaldehyde for Pharmaceutical Research and Development

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Chloropyridine-4-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document elucidates its correct IUPAC nomenclature, details its critical physicochemical properties, presents a robust and validated synthesis protocol with mechanistic insights, and explores its versatile applications in the synthesis of complex pharmaceutical agents. Emphasis is placed on the strategic importance of this molecule in constructing novel therapeutic candidates, supported by detailed experimental workflows and safety protocols to ensure both scientific integrity and safe laboratory practice.

Core Nomenclature and Physicochemical Properties

The foundational step in utilizing any chemical reagent is the unambiguous understanding of its identity. The compound commonly referred to as 3-Chloroisonicotinaldehyde is systematically named under IUPAC nomenclature, which is essential for accurate documentation and database searches.

IUPAC Name: 3-chloropyridine-4-carbaldehyde [1]

This official name precisely describes a pyridine ring substituted with a chlorine atom at the 3-position and a carbaldehyde (formyl) group at the 4-position.

Common Synonyms:

Understanding these synonyms is crucial for conducting thorough literature and supplier searches.

Key Physicochemical Data

The following table summarizes the essential properties of 3-chloropyridine-4-carbaldehyde, providing researchers with the necessary data for experimental design and safety assessment.

| Property | Value | Source |

| IUPAC Name | 3-chloropyridine-4-carbaldehyde | [1] |

| CAS Number | 72990-37-5 | [1] |

| Molecular Formula | C₆H₄ClNO | [1] |

| Molecular Weight | 141.55 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [3] |

| Purity | Typically ≥97% | [2] |

Synthesis Protocol and Mechanistic Rationale

A reliable and scalable synthesis is paramount for any building block intended for drug development. The oxidation of the corresponding primary alcohol, (3-chloropyridin-4-yl)methanol, is the most direct route. Among various oxidation methods, the Swern oxidation is preferred due to its exceptionally mild conditions, which prevent over-oxidation to the carboxylic acid and are compatible with the sensitive heterocyclic ring.

Recommended Synthesis: Swern Oxidation

This protocol is a self-validating system because the reaction's progress can be easily monitored by Thin Layer Chromatography (TLC), and the mild conditions ensure a clean conversion with minimal side products, simplifying purification.

Expertise & Experience Insight: The choice of Swern oxidation over harsher reagents like chromium- or manganese-based oxidants is deliberate. Those reagents can lead to over-oxidation and potential degradation of the pyridine ring. The low-temperature requirement of the Swern protocol (−78 °C) is critical for stabilizing the key intermediate, the alkoxysulfonium ylide, thereby preventing side reactions like the Pummerer rearrangement and ensuring high yields of the desired aldehyde.

Experimental Protocol:

-

System Preparation: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 eq).

-

Activator Formation: The solution is cooled to −78 °C using a dry ice/acetone bath. Anhydrous dimethyl sulfoxide (DMSO, 2.5 eq) dissolved in anhydrous DCM (5 mL) is added dropwise via a dropping funnel over 20 minutes, ensuring the internal temperature does not exceed −65 °C. The mixture is stirred for an additional 15 minutes.

-

Substrate Addition: A solution of (3-chloropyridin-4-yl)methanol (1.0 eq) in anhydrous DCM (10 mL) is added dropwise over 30 minutes, maintaining the temperature at −78 °C. The reaction is stirred for 45 minutes.

-

Ylide Formation and Aldehyde Synthesis: Anhydrous triethylamine (TEA, 5.0 eq) is added dropwise over 10 minutes. A thick white precipitate will form. The reaction mixture is stirred for 30 minutes at −78 °C and then allowed to warm to room temperature slowly.

-

Workup and Purification: The reaction is quenched with water (20 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloropyridine-4-carbaldehyde as a white to pale yellow solid.

Synthesis Workflow Diagram

Caption: Swern oxidation workflow for 3-chloropyridine-4-carbaldehyde.

Applications in Medicinal Chemistry & Drug Discovery

3-Chloropyridine-4-carbaldehyde is a highly valuable scaffold due to its two distinct reactive sites. The aldehyde group serves as a versatile handle for chain extension and functionalization, while the chlorine atom enables advanced cross-coupling reactions to build molecular complexity.

Versatility in Synthesis

-

Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form complex amine derivatives. This is one of the most robust methods for C-N bond formation in drug discovery.

-

Imination and Cycloaddition: The aldehyde can be condensed with anilines to form Schiff bases (imines). These imines are key intermediates for cycloaddition reactions. For instance, a [2+2] Staudinger cycloaddition with an appropriate ketene precursor can yield β-lactam rings, which are core structures in many antibiotics and other therapeutic agents.[4]

-

Cross-Coupling Reactions: The chloro-substituent on the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution and, more importantly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups.

Case Study: Pathway to a Tubulin Polymerization Inhibitor

Many modern anticancer drugs function by disrupting microtubule dynamics.[4] The 2-azetidinone (β-lactam) core can be used to create potent tubulin inhibitors. The following pathway demonstrates how 3-chloropyridine-4-carbaldehyde can serve as a starting point for a heterocyclic-bridged analogue of Combretastatin A-4, a known antimitotic agent.[4]

-

Imine Formation: Condensation of 3-chloropyridine-4-carbaldehyde with 3,4,5-trimethoxyaniline. This step combines the two key aromatic systems.

-

Staudinger [2+2] Cycloaddition: The resulting imine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the cis-3-chloro-2-azetidinone ring system. This reaction creates the core heterocyclic scaffold responsible for biological activity.

Drug Synthesis Pathway Diagram

Caption: Synthesis of a β-lactam scaffold from 3-chloropyridine-4-carbaldehyde.

Safety, Handling, and Storage

Authoritative safety data is non-negotiable for ensuring a secure research environment. The Global Harmonized System (GHS) classifications for this compound highlight its potential hazards.

GHS Hazard Classification

| Hazard Code | Description | Precautionary Action |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Call a POISON CENTER if you feel unwell.[1][2] |

| H315 | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves.[1][2] |

| H317 | May cause an allergic skin reaction | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[1] |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[5]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[5] If swallowed, call a poison control center immediately.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3]

Conclusion

3-Chloropyridine-4-carbaldehyde (IUPAC: 3-chloropyridine-4-carbaldehyde) is a cornerstone intermediate for the synthesis of advanced pharmaceutical compounds. Its dual functionality—a versatile aldehyde and a reactive chlorine handle—provides medicinal chemists with a powerful tool for generating diverse molecular architectures. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines, as detailed in this guide, will empower researchers to fully leverage this compound's potential in the quest for novel therapeutics.

References

-

PubChem. 3-Chloro-4-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Molecules. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

Sources

- 1. 3-Chloro-4-pyridinecarboxaldehyde | C6H4ClNO | CID 2762995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-pyridinecarboxaldehyde, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [m.chemicalbook.com]

- 4. Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4 [mdpi.com]

- 5. fishersci.be [fishersci.be]

An In-Depth Technical Guide to the NMR Spectral Data of 3-Chloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 3-chloroisonicotinaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data repository to offer a comprehensive interpretation grounded in the principles of NMR spectroscopy, empowering researchers to confidently identify and characterize this compound.

Introduction: The Significance of this compound

This compound, also known as 3-chloro-4-pyridinecarboxaldehyde, is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The presence of the reactive aldehyde group, the electron-withdrawing chlorine atom, and the pyridine nitrogen atom creates a unique electronic environment, making a thorough understanding of its spectral characteristics essential for its application in complex synthetic pathways. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of this molecule.

Predicted NMR Spectral Data

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the surveyed literature, we can predict the spectral features with a high degree of confidence based on the well-established principles of NMR and the known spectral data of analogous compounds. These predictions provide a robust framework for the analysis of experimentally acquired data.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one signal for the aldehydic proton. The analysis is based on the characteristic chemical shifts of protons on a pyridine ring, influenced by the anisotropic effect of the ring current and the electronic effects of the substituents.

Expected Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.8 - 9.0 | s | - |

| H-5 | ~7.8 - 8.0 | d | ~5.0 |

| H-6 | ~8.6 - 8.8 | d | ~5.0 |

| -CHO | ~10.0 - 10.5 | s | - |

Rationale Behind the Predictions:

-

Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear as a singlet far downfield.

-

H-2: This proton is situated ortho to the electron-withdrawing nitrogen atom and is also influenced by the adjacent chlorine atom. This cumulative deshielding effect will shift its resonance significantly downfield, likely appearing as a singlet due to the absence of adjacent protons.

-

H-6: Also ortho to the ring nitrogen, this proton will be significantly deshielded and is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the nitrogen and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.

The anticipated coupling constant of approximately 5.0 Hz for the ortho-coupling between H-5 and H-6 is typical for protons on a pyridine ring.

¹³C NMR (Carbon-13) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic ring.

Expected Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 - 155 |

| C-3 | ~135 - 138 |

| C-4 | ~140 - 143 |

| C-5 | ~125 - 128 |

| C-6 | ~150 - 153 |

| -CHO | ~190 - 193 |

Justification for Predicted Shifts:

-

Aldehyde Carbon (-CHO): The carbonyl carbon of the aldehyde will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.

-

C-2 and C-6: These carbons, adjacent to the electronegative nitrogen atom, will be significantly deshielded.

-

C-3: The carbon bearing the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.

-

C-4: The carbon attached to the aldehyde group will also be deshielded.

-

C-5: This carbon, being the most remote from the electron-withdrawing nitrogen and having only hydrogen attached, is expected to be the most upfield of the ring carbons.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal resolution.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a standard pulse program with proton decoupling (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the expected NMR correlations, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

Caption: Standard workflow for NMR analysis of this compound.

Conclusion and Best Practices

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectral data for this compound. The provided chemical shifts, coupling constants, and experimental protocols serve as a robust reference for researchers working with this compound. It is imperative for scientists to acquire their own experimental data and use this guide as a tool for interpretation and verification. For unambiguous assignment, especially in cases of complex substitution patterns, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. By following the outlined procedures and understanding the underlying principles, researchers can confidently utilize NMR spectroscopy for the quality control and structural verification of this compound in their synthetic endeavors.

References

Due to the absence of a specific publication containing the experimental NMR data for this compound in the conducted search, this section will provide authoritative references for the general principles of NMR spectroscopy of pyridine derivatives and related compounds.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Introduction: The Structural Significance of 3-Chloroisonicotinaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloroisonicotinaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the theoretical underpinnings of the spectrum, explains the causal relationships between molecular structure and spectral features, and provides a robust, field-proven protocol for acquiring high-quality data.

This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a versatile building block, its precise structure and purity are paramount for the successful synthesis of more complex target molecules, including pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic compounds in solution.[1][2] This guide focuses on the ¹H NMR spectrum, providing the foundational knowledge to predict, acquire, and interpret the spectral data with confidence.

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum is dictated by the unique electronic environment of each proton in the molecule.[3][4] For this compound, the spectrum is defined by the interplay of the pyridine nitrogen, the electron-withdrawing aldehyde group, and the inductive and mesomeric effects of the chlorine substituent.

Molecular Structure and Proton Environments

The molecule contains three distinct aromatic protons (labeled H-2, H-5, and H-6) and one aldehyde proton (H-formyl).

-

H-2: Positioned between the electronegative pyridine nitrogen and the chlorine atom, this proton is expected to be significantly deshielded and appear far downfield.

-

H-6: Ortho to the pyridine nitrogen, this proton will also be deshielded. It is adjacent to H-5, which will lead to spin-spin coupling.

-

H-5: While influenced by the nitrogen, it is further removed than H-2 and H-6. It is ortho to H-6, resulting in a distinct coupling pattern.

-

H-formyl (-CHO): The proton on the aldehyde carbon is highly deshielded due to the strong anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom.[5][6] It will appear as a singlet at a very low field, typically in the 9-10 ppm range.[7]

Predicted Chemical Shifts and Coupling Constants

The chemical shift (δ) indicates the electronic environment, while the coupling constant (J) reveals the connectivity between neighboring protons.[1][8]

-

Aldehyde Proton (H-formyl): Expected to be a singlet (s) around δ 10.0 - 10.5 ppm .

-

H-2: Due to the adjacent nitrogen and chlorine, this proton is predicted to be the most downfield of the aromatic protons, appearing as a singlet (s) around δ 8.8 - 9.0 ppm . Any coupling to H-5 (⁴J, para-coupling) or H-6 (⁴J, meta-coupling) would be very small (<1 Hz) and may not be resolved.

-

H-6: Deshielded by the adjacent nitrogen. It is coupled to H-5 (³J, ortho-coupling). This signal is expected to be a doublet (d) around δ 8.6 - 8.8 ppm .

-

H-5: Coupled to H-6 (³J, ortho-coupling), this proton will also appear as a doublet (d) and is expected to be the most upfield of the aromatic signals, around δ 7.5 - 7.7 ppm . The ortho coupling constant (³JH5-H6) in pyridine rings is typically in the range of 4-6 Hz.

The logical relationship between the molecular structure and the predicted proton signals is visualized in the diagram below.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Foreword: The Structural Imperative in Drug Discovery

An In-Depth Technical Guide to the ¹³C NMR of 3-Chloroisonicotinaldehyde

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of rational design and regulatory compliance. Heterocyclic compounds, particularly substituted pyridines like this compound, form the core scaffolds of countless pharmacologically active agents. Their precise characterization is paramount. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, moving beyond a simple data report to a foundational understanding of the physicochemical principles governing its spectral signature. We will explore the causal relationships between molecular structure and spectral output, detail a robust experimental protocol, and provide a framework for accurate spectral interpretation.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is dictated by the electronic environment of each of its six unique carbon atoms. The chemical shift (δ) of each carbon is a sensitive probe of the local electron density, which is modulated by the interplay of three key structural features: the pyridine ring's inherent aromaticity, the powerful electron-withdrawing nature of the aldehyde group, and the inductive and resonance effects of the chlorine substituent.

The Pyridine Scaffold

The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene (δ ≈ 128.5 ppm). In pyridine itself, the C2/C6 and C4 carbons are more deshielded (more downfield) than the C3/C5 carbons due to the nitrogen's influence.[1][2]

Substituent Chemical Shift (SCS) Effects

The predictability of ¹³C NMR spectra stems from the largely additive nature of substituent effects.[3][4] We can estimate the chemical shifts in this compound by starting with the known shifts for pyridine and applying corrections for the chloro and aldehyde groups.

-

The Aldehyde Group (-CHO) at C4: The carbonyl carbon of an aldehyde is one of the most deshielded signals in ¹³C NMR, typically appearing between 190-200 ppm.[5] This is due to the strong polarization of the C=O bond, which drastically reduces the electron density around the carbon nucleus.[6][7] This group also acts as a strong electron-withdrawing group, influencing the chemical shifts of the other ring carbons through resonance and inductive effects.

-

The Chloro Group (-Cl) at C3: The chlorine atom exerts two primary effects. Its high electronegativity causes a significant deshielding (a downfield shift) of the carbon to which it is directly attached (the ipso-carbon, C3).[8] It also influences the ortho (C2, C4), meta (C5), and para (C6) positions, though to a lesser extent.[3][8]

The logical relationship between the molecule's structure and its expected spectral features is outlined below.

Caption: Standard Operating Procedure for ¹³C NMR data acquisition.

Spectral Analysis and Data Interpretation

Based on the theoretical principles discussed, a predicted ¹³C NMR spectrum for this compound in CDCl₃ is presented below. The assignments are justified based on established substituent effects.

Predicted Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~191.5 | The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typical for this functional group. [5] |

| C4 | ~144.0 | Quaternary carbon attached to the electron-withdrawing aldehyde group and influenced by the ring nitrogen. Expected to be downfield. |

| C2 | ~154.5 | Highly deshielded due to its proximity (ortho) to the electronegative ring nitrogen. |

| C6 | ~151.0 | Also ortho to the ring nitrogen, thus significantly deshielded, but less so than C2 which is also ortho to the chlorine. |

| C3 | ~135.0 | The ipso-carbon directly attached to chlorine, leading to a significant downfield shift from its position in unsubstituted pyridine. [8] |

| C5 | ~122.0 | Least affected by the substituents. It is meta to both the chlorine and aldehyde groups, resulting in the most upfield (shielded) signal of the ring carbons. |

Note: These are estimated values. Actual experimental values may vary slightly depending on solvent and concentration.

Advanced Techniques for Unambiguous Assignment

While the predictions above are well-grounded, definitive assignment requires further evidence. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D NMR are invaluable.

-

DEPT-135: This experiment would confirm the assignments by phase. The C=O and C4, C3 (quaternary) signals would be absent. The C2, C6, and C5 (CH) signals would appear as positive peaks.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). It would definitively link the signals for C2, C5, and C6 to their corresponding proton resonances in the ¹H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons over two or three bonds. For instance, the proton on C2 would show a correlation to C3 and C4, and the aldehyde proton would show correlations to C4 and C5, cementing the structural assignments.

Conclusion

The ¹³C NMR spectrum of this compound provides a rich dataset that is fully interpretable through the application of fundamental principles of substituent effects in heterocyclic systems. The six unique carbon signals, from the highly deshielded aldehyde carbonyl to the aromatic carbons modulated by the ring nitrogen and chlorine atom, serve as a distinct fingerprint for this important chemical scaffold. The robust experimental protocol detailed herein ensures the acquisition of high-quality, reproducible data, while advanced techniques like DEPT and 2D NMR offer a pathway to irrefutable structural confirmation. This comprehensive understanding is essential for researchers in drug discovery and materials science who rely on precise molecular characterization.

References

-

J. Kos, M. Meden, and B. Stanovnik. "Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." Molecules, 1997, 2(4), 116-127. [Link]

-

ResearchGate. "13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines." [Link]

-

St. Thomas, et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, 1997, 37(4), 719-723. [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." (2023). [Link]

-

Quora. "Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?" (2017). [Link]

-

Reddit r/OrganicChemistry. "C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?" (2019). [Link]

-

Viesser, R. V., et al. "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics, 2018, 20(16), 10777-10785. [Link]

-

ResearchGate. "13C NMR chemical shifts (δ, ppm) of pyridine in various solvents." [Link]

-

PubChem. "3-Amino-2-chloroisonicotinaldehyde." [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. reddit.com [reddit.com]

- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

IR spectroscopy of 3-Chloroisonicotinaldehyde

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloroisonicotinaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, vibrational physics, and the resulting infrared spectrum. We will delve into the theoretical underpinnings, present a robust experimental protocol, and discuss the practical applications of this analytical technique in a pharmaceutical context.

Introduction: The Significance of this compound

This compound (C₆H₄ClNO) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1] The presence of chlorine-containing molecules is prominent in a vast number of FDA-approved drugs, where the halogen can influence properties such as lipophilicity, metabolic stability, and binding affinity.[2][3]

For scientists working in drug discovery and process development, the ability to rapidly and accurately verify the identity, purity, and structural integrity of such intermediates is paramount. Infrared spectroscopy offers a powerful, non-destructive, and cost-effective method to achieve this.[4] By probing the vibrational modes of the molecule's functional groups, FTIR provides a unique chemical "fingerprint," enabling quality control and reaction monitoring. This guide will equip you with the knowledge to interpret this fingerprint with confidence.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is dictated by its distinct structural features: the pyridine ring, the aldehyde functional group, and the carbon-chlorine bond. Each component gives rise to characteristic absorption bands corresponding to specific vibrational motions (stretching and bending). For a non-linear molecule like this with 12 atoms, there are 3N-6, or 30, fundamental vibrational modes.[5]

Key Functional Group Analysis:

-

The Aldehyde Group (-CHO): This group is responsible for some of the most diagnostic peaks in the spectrum.

-

C=O Stretch: The carbonyl (C=O) bond's stretching vibration produces a very strong and sharp absorption band. For aromatic aldehydes, where the carbonyl group is conjugated with the pyridine ring, this peak is expected to appear at a lower wavenumber compared to aliphatic aldehydes, typically in the range of 1685-1710 cm⁻¹ .[6][7] This shift is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.

-

Aldehydic C-H Stretch: The stretch of the C-H bond of the aldehyde group is also highly characteristic. It typically manifests as one or two moderate peaks in the region of 2695-2830 cm⁻¹ .[6][7] Often, a distinct peak can be observed around 2720 cm⁻¹, which is a strong indicator of an aldehyde.[6] This can sometimes appear as a shoulder on the more intense alkyl C-H stretching bands if other saturated carbons were present.

-

-

The Substituted Pyridine Ring: The vibrations of the aromatic ring provide a complex but informative set of absorptions.

-

C=C and C=N Ring Stretching: These vibrations occur in the 1400-1620 cm⁻¹ region. Substituted pyridines typically show several strong to medium bands here, analogous to benzene ring vibrations.[8]

-

Aromatic C-H Stretching: The stretching of the C-H bonds on the pyridine ring will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

-

C-H Bending (Out-of-Plane): The substitution pattern on the ring influences the position of the strong out-of-plane C-H bending vibrations, which are found in the 700-900 cm⁻¹ region. These can be very useful for confirming the substitution pattern.

-

-

The Carbon-Chlorine Bond (C-Cl):

-

C-Cl Stretch: The stretching vibration for a C-Cl bond where the carbon is part of an aromatic ring typically appears as a strong band in the 1000-1100 cm⁻¹ range. However, this can sometimes be difficult to distinguish within the complex fingerprint region.

-

Data Presentation: Summary of Expected Absorptions

The following table summarizes the anticipated key vibrational modes for this compound, providing a predictive framework for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C-H Stretch | 2695 - 2830 | Medium, often two bands |

| Pyridine Ring | Aromatic C-H Stretch | 3010 - 3100 | Medium, sharp |

| Aldehyde | C=O Stretch (conjugated) | 1685 - 1710 | Strong, sharp |

| Pyridine Ring | C=C and C=N Ring Stretch | 1400 - 1620 | Medium to Strong (multiple bands) |

| Aromatic C-Cl | C-Cl Stretch | 1000 - 1100 | Strong |

| Pyridine Ring | C-H Out-of-Plane Bending | 700 - 900 | Strong |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a clean, interpretable spectrum, a meticulous experimental protocol is essential. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[9][10] An alternative, modern approach using Attenuated Total Reflectance (ATR) is also viable and requires minimal sample preparation.[11]

Workflow for KBr Pellet Transmission FTIR